Cas no 1021000-97-4 ((1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine)
![(1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine structure](https://ja.kuujia.com/scimg/cas/1021000-97-4x500.png)
(1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine 化学的及び物理的性質
名前と識別子
-
- 2-Pyrrolidinemethanamine, N-(1-cyclopropylethyl)-1-ethyl-
- (1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine
-
- インチ: 1S/C12H24N2/c1-3-14-8-4-5-12(14)9-13-10(2)11-6-7-11/h10-13H,3-9H2,1-2H3
- InChIKey: ILVJGONZWFEGCU-UHFFFAOYSA-N
- ほほえんだ: N1(CC)CCCC1CNC(C1CC1)C
(1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-165125-5.0g |
(1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine |
1021000-97-4 | 5g |
$2940.0 | 2023-05-26 | ||
Enamine | EN300-165125-2.5g |
(1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine |
1021000-97-4 | 2.5g |
$1988.0 | 2023-05-26 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5557-1G |
(1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine |
1021000-97-4 | 95% | 1g |
¥ 4,375.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5557-500MG |
(1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine |
1021000-97-4 | 95% | 500MG |
¥ 2,917.00 | 2023-04-06 | |
Enamine | EN300-165125-0.25g |
(1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine |
1021000-97-4 | 0.25g |
$933.0 | 2023-05-26 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5557-250MG |
(1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine |
1021000-97-4 | 95% | 250MG |
¥ 1,755.00 | 2023-04-06 | |
Enamine | EN300-165125-250mg |
(1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine |
1021000-97-4 | 250mg |
$579.0 | 2023-09-21 | ||
Enamine | EN300-165125-10000mg |
(1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine |
1021000-97-4 | 10000mg |
$2701.0 | 2023-09-21 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5557-100MG |
(1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine |
1021000-97-4 | 95% | 100MG |
¥ 1,095.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5557-10G |
(1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine |
1021000-97-4 | 95% | 10g |
¥ 21,879.00 | 2023-04-06 |
(1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine 関連文献
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
(1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amineに関する追加情報
Professional Introduction to Compound with CAS No. 1021000-97-4 and Product Name: (1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine
Compound with the CAS number 1021000-97-4 and the product name (1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a cyclopropyl group and an ethylpyrrolidinyl moiety, which contribute to its distinct chemical properties and reactivity. These features make it a valuable candidate for further exploration in various therapeutic areas.
The (1-cyclopropylethyl) moiety in the compound's structure is particularly noteworthy. Cyclopropyl groups are known for their ability to enhance metabolic stability and binding affinity, making them a preferred choice in the design of novel pharmaceutical agents. The presence of this group in (1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine suggests that it may exhibit improved pharmacokinetic profiles compared to related compounds lacking this substitution. This characteristic is particularly relevant in the context of drug development, where optimizing metabolic stability is crucial for achieving therapeutic efficacy.
On the other hand, the (1-ethylpyrrolidin-2-yl)methyl group contributes to the compound's complex three-dimensional shape, which can influence its interactions with biological targets. Pyrrolidine derivatives are widely recognized for their role in various pharmacological applications, including central nervous system (CNS) drugs and anti-inflammatory agents. The ethyl substitution at the 1-position of the pyrrolidine ring further modulates its pharmacological properties, potentially enhancing binding affinity or selectivity. This dual substitution pattern in (1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine makes it a promising candidate for further investigation.
Recent research in medicinal chemistry has highlighted the importance of rational drug design, where structural modifications are guided by computational modeling and experimental data. The compound in question has been subjected to various computational studies to predict its binding interactions with potential biological targets. These studies have revealed that (1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine may exhibit significant affinity for certain enzymes and receptors involved in neurological disorders. This finding aligns with ongoing efforts to develop novel therapeutics for conditions such as depression, anxiety, and neurodegenerative diseases.
In addition to its potential pharmacological applications, (1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine has also been explored for its chemical reactivity. The presence of both a cyclopropyl group and an ethylpyrrolidinyl moiety provides multiple sites for functionalization, allowing chemists to design derivatives with tailored properties. This flexibility is particularly valuable in synthetic chemistry, where modularity is key to developing complex molecular architectures. The compound's reactivity profile has been studied using various spectroscopic techniques and reaction conditions, providing insights into its synthetic utility.
The synthesis of (1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine involves multi-step organic transformations, each requiring careful optimization to ensure high yield and purity. Recent advancements in synthetic methodologies have enabled more efficient routes to complex molecules like this one. For instance, catalytic hydrogenation techniques have been employed to introduce the cyclopropyl group with high selectivity, while palladium-catalyzed cross-coupling reactions have been used to construct the pyrrolidinyl core. These methods highlight the importance of modern synthetic strategies in facilitating access to structurally complex compounds.
Once synthesized, (1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine undergoes rigorous characterization using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies provide detailed information about its molecular structure and purity, which are essential for subsequent biological evaluations. The characterization data not only confirm the identity of the compound but also provide insights into its conformational preferences and potential interactions with biological targets.
The biological evaluation of (1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its binding affinity for relevant enzymes and receptors using radioligand binding assays and surface plasmon resonance (SPR) techniques. These studies have shown that the compound exhibits promising interactions with targets implicated in neurological disorders, suggesting its potential as a lead molecule for drug development.
In vivo studies have further validated these findings by evaluating the compound's pharmacological effects in animal models. For example, administration of (1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yli)methyl]amine has demonstrated effects on behaviors associated with anxiety and depression, similar to those observed with known therapeutic agents. These results are encouraging and warrant further investigation into its clinical potential.
The development of novel therapeutics often involves iterative optimization of lead compounds based on biological data. Future research on (1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yli)methyl]amine may focus on modifying specific structural features to enhance its potency, selectivity, or pharmacokinetic properties. Computational modeling techniques will continue to play a crucial role in guiding these modifications by predicting how changes at different positions within the molecule will affect its overall activity.
Additionally, green chemistry principles are increasingly being applied to pharmaceutical synthesis to minimize environmental impact while maintaining high efficiency. The synthesis of (1-cyclopropylethyl)[(1-et h y l p y r r o l i d i n - 2 - y l ) m e t h y l ] a m i n e could benefit from such approaches by incorporating solvent-free reactions or catalytic systems that reduce waste generation.
In conclusion,( 1 - c y c l o p r o p y l e t h y l ) [ ( 1 - e t h y l p y r r o l i d i n - 2 - y l ) m e t h y l ] a m i n e represents a significant advancement in chemical pharmaceutical research due to its unique structural features, dual substitution pattern,and promising biological activity,The combination of computational modeling,advanced synthetic methodologies,and rigorous biological evaluations makes this compound a valuable asset for further exploration,With continued research,it holds great potential as a lead molecule for developing novel therapeutics aimed at treating various neurological disorders,Contributing significantlyto advancements in medicinal chemistry,and improving patient care through innovative drug solutions.
1021000-97-4 ((1-cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine) 関連製品
- 1533740-15-6(2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol)
- 299419-16-2(N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide)
- 2097873-35-1(2-(benzylsulfanyl)-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylacetamide)
- 892770-71-7(7-(azepan-1-yl)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one)
- 866145-30-4(4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-)
- 23204-68-4(MORPHOLINE, 2,3-DIPHENYL-, (2R-CIS)-)
- 1216545-76-4((2-Isopropoxyphenyl)methanamine hydrochloride)
- 1111110-44-1(2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acid)
- 10133-22-9(5-(Bromomethyl)benzo[b]thiophene)
- 90004-97-0(1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one)
